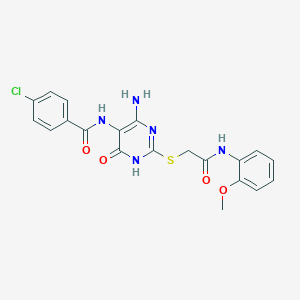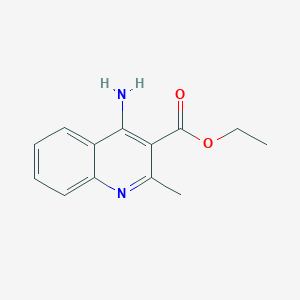
Ethyl 4-amino-2-methylquinoline-3-carboxylate
Overview
Description
Ethyl 4-amino-2-methylquinoline-3-carboxylate is a chemical compound with the CAS Number: 163455-37-6 . It has a molecular weight of 230.27 .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives, which include this compound, have been reported in various studies . The Doebner–von Miller reaction is one of the best-known techniques for the synthesis of 2-methylquinoline .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.27 .Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 4-amino-2-methylquinoline-3-carboxylate and its derivatives have been studied extensively in the field of organic chemistry. A notable application is in the synthesis of various quinoline derivatives. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives was developed, starting from commercially available 2-aminobenzoic acids. This method involved converting anthranilic acids to isatoic anhydrides, followed by reacting with sodium enolate of ethyl acetoacetate, forming substituted quinolines (Jentsch et al., 2018).
Antibacterial Applications
The antibacterial properties of quinoline derivatives have been explored in various studies. Ethyl 2-chloroquinoline-3-carboxylates, derived from this compound, showed moderate antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).
Fluorescence and Biochemical Studies
Quinoline derivatives are known for their fluorescence properties and are used in biochemical and medical studies. For instance, reactions of 2-chloro-4-methylquinolines with aminobenzoic acids and ethyl 4-aminobenzoate were studied to obtain new quinoline derivatives, which are useful as fluorophores and potential antioxidants (Aleksanyan & Hambardzumyan, 2013).
Anticancer Research
Some derivatives of this compound have been synthesized and tested for their potential anticancer effects. For example, new 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives were produced and demonstrated significant anticancer activity against the MCF-7 breast cancer cell line (Gaber et al., 2021).
Antiallergy Activity
Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a derivative of this compound, has been developed as a new prototype with oral antiallergy activity, demonstrating higher potency than disodium cromoglycate in rat passive cutaneous anaphylaxis tests (Althuis et al., 1979).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-amino-2-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8(2)15-10-7-5-4-6-9(10)12(11)14/h4-7H,3H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXJUYOPYYMLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol](/img/structure/B2811110.png)
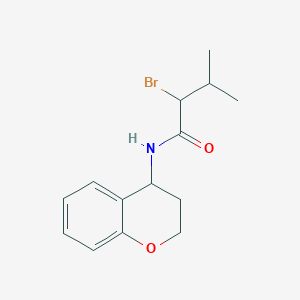
![6-{3-[(2-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2811114.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2811116.png)
![2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2811117.png)
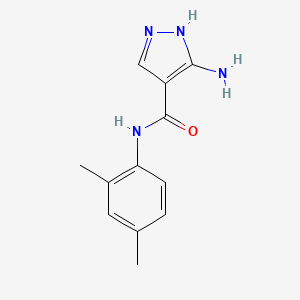
![N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2811124.png)
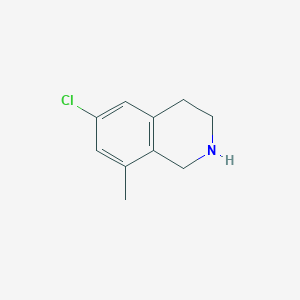
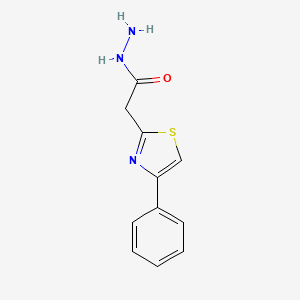
![(11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2811129.png)
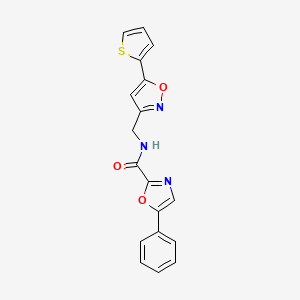
![(1R,2R)-N-[(1-Aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2811132.png)
